Molecular Weight and Lipophilicity Shift Relative to the Des-Methyl Analog (CAS 1474056-80-8)
The 7-methyl substitution on the target compound increases molecular weight by 14.02 Da (293.34 vs. 279.32 g/mol) compared to the des-methyl analog 3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide (CAS 1474056-80-8) . Methyl substitution at the 7-position of the benzothiadiazine ring is expected to increase logP by approximately 0.5–0.6 units based on additive fragment contributions, which may affect membrane permeability and protein binding characteristics. The molecular formula changes from C₁₂H₁₃N₃O₃S to C₁₃H₁₅N₃O₃S .
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP) shift due to 7-methyl substitution |
|---|---|
| Target Compound Data | MW = 293.34 g/mol; estimated logP increment = +0.5 to +0.6 log units relative to des-methyl analog |
| Comparator Or Baseline | Des-methyl analog (CAS 1474056-80-8): MW = 279.32 g/mol; formula C₁₂H₁₃N₃O₃S |
| Quantified Difference | ΔMW = +14.02 g/mol; estimated ΔlogP ≈ +0.5 to +0.6 (fragment-based estimation, not experimentally measured) |
| Conditions | Calculated molecular weights based on vendor-reported molecular formulas ; estimated logP shift based on standard Hansch-Leo fragment constant for aromatic methyl substitution |
Why This Matters
The 7-methyl group provides a meaningful physicochemical differentiation that affects chromatographic behavior, solubility, and potentially membrane permeability—making the two compounds non-interchangeable in any quantitative biological assay or analytical method.
